2-Bromo-4-methylaniline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-bromo-4-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c1-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAPUTBVICJDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608084 | |
| Record name | 2-Bromo-4-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13194-71-3 | |
| Record name | Benzenamine, 2-bromo-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13194-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 226432 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13194-71-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226432 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608084 | |
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Hydrolysis Deprotection :the Final Stage Involves the Removal of the Acetyl Protecting Group. the N 2 Bromo 4 Methylphenyl Acetamide is Treated with a Strong Acid, Such As Concentrated Hydrochloric Acid, and Heated Under Reflux.guidechem.comgoogle.comthis Hydrolysis Reaction Regenerates the Amino Group And, Due to the Acidic Conditions, Directly Yields the Desired 2 Bromo 4 Methylaniline Hydrochloride Salt. the Overall Yield for This Process is Reported to Be in the Range of 51 57%.guidechem.com
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are determined by the interplay of the existing substituents.
The reactivity of the aromatic ring in 2-Bromo-4-methylaniline is influenced by three distinct groups: amino (-NH₂), methyl (-CH₃), and bromo (-Br).
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. pressbooks.pubbyjus.com Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated to the benzene ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. byjus.com This electron donation particularly enriches the ortho and para positions. byjus.com
Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho, para-director. libretexts.org It donates electron density to the ring primarily through an inductive effect, which stabilizes the carbocation intermediate formed during electrophilic attack. libretexts.org
Effect of Protonation (Hydrochloride Salt): In this compound, the amino group is protonated to form an anilinium ion (-NH₃⁺). This transformation fundamentally alters its electronic effect. The positively charged anilinium group becomes a strong electron-withdrawing group due to its inductive effect. Consequently, it is a strong deactivating group and a meta-director. byjus.com Therefore, electrophilic substitution reactions carried out in acidic media on aniline (B41778) derivatives often yield a significant amount of the meta-substituted product. byjus.com
The bromine atom is a deactivating group due to its strong electron-withdrawing inductive effect, but it is an ortho, para-director because its lone pairs can stabilize the carbocation intermediate through resonance. pressbooks.publibretexts.org
The positions available for further electrophilic substitution on the 2-bromo-4-methylaniline ring are C3, C5, and C6. The directing effects of the existing substituents determine which of these positions is most likely to be attacked.
-NH₂ group (at C1): Directs ortho (C2, C6) and para (C4).
-Br group (at C2): Directs ortho (C1, C3) and para (C5).
-CH₃ group (at C4): Directs ortho (C3, C5) and para (C1).
When considering the free base (the unprotonated aniline), the powerful ortho, para-directing effect of the amino group is dominant. The methyl group also directs to positions C3 and C5. The bromo group directs to C3 and C5. The combined directing effects strongly favor substitution at positions C3 and C5. Steric hindrance from the adjacent bromine atom might slightly disfavor position C3.
A practical example illustrating these directing effects is the synthesis of 2-bromo-4-methylaniline itself from 4-methylaniline (p-toluidine). libretexts.orgguidechem.com To control the powerful activating effect of the amino group and prevent polysubstitution, the amine is first acetylated to form an N-arylamide. libretexts.org The acetyl group is a moderate activating group. Subsequent bromination directs the bromine atom to the position ortho to the amino group (and meta to the methyl group), which is the most activated available position. libretexts.org Hydrolysis of the amide then yields 2-bromo-4-methylaniline. libretexts.org
For the hydrochloride salt, the -NH₃⁺ group is meta-directing (to C3 and C5). This aligns with the directing effects of the bromo and methyl groups, reinforcing the likelihood of substitution at positions C3 and C5.
Cross-Coupling Reactions
2-Bromo-4-methylaniline is a valuable substrate for cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The presence of the C-Br bond allows it to participate as an electrophilic partner in these transformations.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. nih.govlibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-containing reagents. nih.gov
Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. libretexts.orgresearchgate.net The catalytic cycle generally involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov
Coupling substrates with unprotected amino groups, such as 2-bromo-4-methylaniline, can be challenging. nih.gov However, research has led to the development of highly effective catalyst systems for these transformations. Studies on unprotected ortho-bromoanilines have shown that certain palladium precatalysts, particularly palladacycles like CataCXium A Pd G3, are uniquely effective. nih.gov In one study, traditional catalysts like Pd(dppf)Cl₂ gave very low yields (11%), while the use of a palladacycle in a solvent like 2-methyltetrahydrofuran (2-MeTHF) dramatically increased the yield to over 90%. nih.gov The use of electron-rich and bulky phosphine ligands is also known to enhance the efficiency of palladium catalysts in these reactions. nih.gov
Optimized conditions for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines often involve a palladacycle catalyst, a carbonate base such as cesium carbonate (Cs₂CO₃), and a solvent system like 2-MeTHF and water. nih.gov
The Suzuki-Miyaura reaction, when applied to ortho-bromoanilines like 2-bromo-4-methylaniline, demonstrates a broad substrate scope and high efficiency for C-C bond formation. nih.gov This methodology allows for the coupling of a wide variety of boronic acids and esters, including those with aryl, heteroaryl, alkyl, and alkenyl groups. nih.gov
Research has demonstrated good to excellent yields for the coupling of various boronic esters with unprotected ortho-bromoanilines. The reaction tolerates diverse functionalities on the coupling partners, including both electron-donating and electron-withdrawing groups. nih.gov
The following table summarizes the scope of boronic ester coupling partners in a Suzuki-Miyaura reaction with an unprotected ortho-bromoaniline substrate, showcasing the efficiency of the palladium-catalyzed system.
| Boronic Ester Partner | Coupled Product Structure (Illustrative) | Yield (%) |
|---|---|---|
| Benzyl | Aryl-CH₂-Ph | 91 |
| Alkyl (with unprotected alcohol) | Aryl-(CH₂)₃OH | 82 |
| Aryl (electron-neutral) | Aryl-Ph | 97 |
| Aryl (with ketone) | Aryl-Ph(C=O)CH₃ | 80 |
| Aryl (electron-rich) | Aryl-Ph(OCH₃) | 95 |
| Aryl (electron-poor) | Aryl-Ph(NO₂) | 97 |
| Alkenyl | Aryl-CH=CH₂ | 81 |
| Heteroaryl (Furan) | Aryl-(C₄H₃O) | 88 |
| Heteroaryl (Pyridine) | Aryl-(C₅H₄N) | 72 |
Data adapted from a study on unprotected ortho-bromoanilines, demonstrating the potential substrate scope for 2-Bromo-4-methylaniline. Yields are for isolated products. nih.gov
The reaction also tolerates various heterocyclic motifs, including benzoxazole, isoquinoline, pyrazole, carbazole, and indole, affording the coupled products in good yields. nih.gov This wide substrate scope makes the Suzuki-Miyaura coupling a highly effective and reliable method for the derivatization of 2-bromo-4-methylaniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis for constructing arylamine structures. wikipedia.org While 2-Bromo-4-methylaniline can act as the amine component in such couplings, its C-Br bond is also a potential site for reaction if coupled with a different amine. sigmaaldrich.com
For an aryl bromide like 2-Bromo-4-methylaniline, the reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond. wikipedia.org The subsequent steps involve coordination of the new amine, deprotonation by a base, and reductive elimination to yield the N-arylated product and regenerate the catalyst. wikipedia.org
Commonly employed catalyst systems for the amination of aryl bromides include a palladium source, such as palladium(II) acetate (Pd(OAc)₂), and a sterically hindered, electron-rich phosphine ligand, like XPhos. beilstein-journals.org A strong, non-nucleophilic base, typically sodium tert-butoxide (KOt-Bu), is essential for the catalytic cycle to proceed. researchgate.net Given the established reactivity of aryl bromides in this transformation, 2-Bromo-4-methylaniline is an expected substrate for forming di- or tri-substituted aniline derivatives. beilstein-journals.orgrug.nl
Other Transition Metal-Catalyzed Coupling Reactions
The carbon-bromine bond in 2-Bromo-4-methylaniline allows it to serve as a substrate in several other pivotal transition metal-catalyzed cross-coupling reactions, which are fundamental for creating C-C bonds. echemi.com
Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base to form a C-C bond. wikipedia.orgmasterorganicchemistry.com The reactivity of unprotected bromoanilines in Suzuki couplings is well-documented, making it a viable strategy for the arylation or alkylation of the 2-Bromo-4-methylaniline core. rsc.orgresearchgate.net For instance, a Schiff base derived from the isomeric 4-bromo-2-methylaniline has been successfully used in Suzuki couplings with various boronic acids, demonstrating the reactivity of the bromo-substituted aniline ring. mdpi.com Typical conditions involve a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (K₃PO₄). mdpi.com
Sonogashira Coupling: The Sonogashira reaction creates a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org It is characteristically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. nrochemistry.comorganic-chemistry.org Aryl bromides are standard substrates for this transformation, with reactivity generally following the order I > OTf > Br > Cl. wikipedia.orgnrochemistry.com This reaction provides a direct route to synthesizing arylalkyne derivatives from 2-Bromo-4-methylaniline.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The process requires a palladium catalyst and a base to facilitate the C-C bond formation and regenerate the catalyst. wikipedia.orglibretexts.org Aryl bromides are commonly employed substrates, making the Heck reaction a potential method for introducing alkenyl substituents onto the aromatic ring of 2-Bromo-4-methylaniline. nih.gov
Derivatization Chemistry
The primary amino group of 2-Bromo-4-methylaniline is a versatile functional handle for a range of derivatization reactions.
Formation of Amides
The nucleophilic amino group of 2-Bromo-4-methylaniline readily reacts with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide bonds. This reactivity is exemplified by its reaction with carboxylate compounds, such as ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates, to yield the corresponding amides. sigmaaldrich.com The synthesis of related bromo-methylanilines often involves an amide protection step, where the aniline is first converted to an acetamide before subsequent reactions, further highlighting the facility of this transformation. google.com
Synthesis of Iminophosphoranes
Iminophosphoranes (or phosphazenes) are compounds containing a phosphorus-nitrogen double bond (P=N). The classic route to their synthesis is the Staudinger reaction, which involves the reaction of an organic azide with a tertiary phosphine, such as triphenylphosphine. wikipedia.orgorganic-chemistry.org
To synthesize an iminophosphorane from 2-Bromo-4-methylaniline, a two-step sequence is typically required:
Conversion to an Aryl Azide: The amino group of 2-Bromo-4-methylaniline can be converted into an azide group (-N₃). This is generally achieved through diazotization of the amine with a nitrite source (e.g., sodium nitrite) under acidic conditions, followed by treatment of the resulting diazonium salt with an azide salt like sodium azide.
Staudinger Reaction: The intermediate 2-bromo-4-methylphenyl azide is then reacted with a phosphine (e.g., PPh₃). The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide and leading to the expulsion of dinitrogen gas (N₂) to form the desired iminophosphorane, P,P,P-triphenyl-N-(2-bromo-4-methylphenyl)phosphoranimine. wikipedia.org
Condensation Reactions to Form Schiff Bases
2-Bromo-4-methylaniline, as a primary aromatic amine, undergoes condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. mdpi.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-C=N-) functional group. mdpi.com A range of Schiff bases has been synthesized from 2-bromo-4-methyl aniline using various substituted aromatic aldehydes. wikipedia.orgmdpi.com
Schiff bases derived from 2-Bromo-4-methylaniline have been investigated for their biological activities, with several derivatives showing notable antimicrobial properties. wikipedia.orgmdpi.com The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Studies have shown that these Schiff bases exhibit activity against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Serratia marcescens), and fungal strains (e.g., Aspergillus niger, Rhizopus sp.). wikipedia.orgmdpi.com The specific activity often depends on the nature of the substituent on the aldehyde-derived portion of the molecule. For example, derivatives incorporating nitro or methoxy groups have demonstrated varying levels of potency against different microbial species. mdpi.com
Table 1: Antimicrobial Activity (MIC, µg/mL) of Schiff Bases Derived from 2-Bromo-4-methylaniline
Click to view interactive data
| Compound Name | Organism | MIC (µg/mL) | Reference |
| 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | S. aureus | 100 | mdpi.com |
| 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | B. subtilis | 200 | mdpi.com |
| 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | E. coli | 200 | mdpi.com |
| 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | S. marcescens | 200 | mdpi.com |
| 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | A. niger | 200 | mdpi.com |
| 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | Rhizopus sp. | 200 | mdpi.com |
| 2-bromo-N-(4-methoxybenzylidene)-4-methylaniline | S. aureus | 50 | mdpi.com |
| 2-bromo-N-(4-methoxybenzylidene)-4-methylaniline | B. subtilis | 50 | mdpi.com |
| 2-bromo-N-(4-methoxybenzylidene)-4-methylaniline | E. coli | 100 | mdpi.com |
| 2-bromo-N-(4-methoxybenzylidene)-4-methylaniline | S. marcescens | 100 | mdpi.com |
| 2-bromo-N-(4-methoxybenzylidene)-4-methylaniline | A. niger | 100 | mdpi.com |
| 2-bromo-N-(4-methoxybenzylidene)-4-methylaniline | Rhizopus sp. | 200 | mdpi.com |
Diazotization Reactions
Diazotization is a cornerstone reaction for aromatic amines, converting the amino group into a highly versatile diazonium salt. This transformation opens up a vast array of synthetic possibilities, allowing for the substitution of the amino group with a wide range of other functionalities. For this compound, this process involves the reaction with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.
The conversion of this compound to its corresponding diazonium salt, 2-bromo-4-methylbenzenediazonium chloride, is a critical initial step for a variety of subsequent chemical transformations. The reaction is typically carried out in an aqueous acidic medium.
The general procedure involves dissolving 2-bromo-4-methylaniline in hydrochloric acid, cooling the mixture to between -5°C and +5°C, and then adding a solution of sodium nitrite dropwise. organic-chemistry.org The low temperature is crucial to prevent the premature decomposition of the diazonium salt and to avoid the unwanted formation of phenols. The resulting diazonium salt is usually not isolated but is used directly in the subsequent reaction step. acs.org
Table 1: Typical Conditions for Diazotization of 2-Bromo-4-methylaniline
| Parameter | Condition | Purpose |
| Starting Material | 2-Bromo-4-methylaniline | Aromatic amine precursor |
| Reagent | Sodium Nitrite (NaNO₂) | Source of nitrous acid |
| Acid | Hydrochloric Acid (HCl) | Reactant and solvent |
| Temperature | 0–5 °C | Stabilizes the diazonium salt |
| Product | 2-Bromo-4-methylbenzenediazonium chloride | Reactive intermediate |
This interactive table summarizes the key parameters for the successful conversion of 2-bromo-4-methylaniline to its diazonium salt.
The diazonium salt of 2-bromo-4-methylaniline is a valuable intermediate, primarily because the diazonio group (-N₂⁺) is an excellent leaving group (as nitrogen gas), facilitating its replacement by various nucleophiles. acs.org The most prominent of these subsequent transformations are the copper-catalyzed Sandmeyer reactions. acs.orgmdpi.com
The Sandmeyer reaction allows for the introduction of halides (Cl, Br), cyano (-CN), and other groups onto the aromatic ring in place of the original amino group. acs.orgmdpi.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.
Key applications include:
Cyanation: Reacting the diazonium salt with copper(I) cyanide (CuCN) introduces a nitrile group, yielding 2-bromo-4-methylbenzonitrile. This compound is a precursor for carboxylic acids, amides, and other nitrogen-containing heterocycles.
Halogenation: Although the molecule already contains a bromine atom, the Sandmeyer reaction can be used to introduce a chlorine atom by reacting the diazonium salt with copper(I) chloride (CuCl), resulting in 1-bromo-2-chloro-4-methylbenzene. This demonstrates the ability to build up complex halogenation patterns that might not be achievable through direct electrophilic aromatic substitution.
Table 2: Examples of Sandmeyer Reactions with 2-Bromo-4-methylbenzenediazonium Chloride
| Reagent | Product | Functional Group Introduced |
| Copper(I) cyanide (CuCN) | 2-Bromo-4-methylbenzonitrile | Cyano (-CN) |
| Copper(I) chloride (CuCl) | 1-Bromo-2-chloro-4-methylbenzene | Chloro (-Cl) |
| Copper(I) bromide (CuBr) | 1,2-Dibromo-4-methylbenzene | Bromo (-Br) |
This interactive table showcases the versatility of the Sandmeyer reaction for introducing different functional groups.
Nucleophilic Substitution Reactions (on the Bromine Moiety)
While the amino group is the primary site of reactivity via diazotization, the bromine atom on the aromatic ring of 2-bromo-4-methylaniline can also participate in substitution reactions. Direct nucleophilic aromatic substitution (SₙAr) is generally difficult for this compound because the ring is not activated by strong electron-withdrawing groups. However, modern transition metal-catalyzed cross-coupling reactions provide powerful methods for replacing the bromine atom.
Prominent examples of these transformations include the Buchwald-Hartwig amination and the Ullmann condensation, which allow for the formation of new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds at the position of the bromine atom.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. wikipedia.orgchemeurope.com In this reaction, 2-bromo-4-methylaniline can be coupled with another primary or secondary amine in the presence of a palladium catalyst (like Pd(OAc)₂) and a bulky phosphine ligand (like X-Phos) to generate substituted diaminotoluenes. beilstein-journals.org The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation allows for the coupling of aryl halides with amines, alcohols, or thiols. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols use soluble copper catalysts and ligands, making the conditions milder. wikipedia.org This method can be used to couple 2-bromo-4-methylaniline with various nucleophiles, serving as a complementary approach to palladium-catalyzed methods.
Oxidation and Reduction Reactions
The 2-bromo-4-methylaniline molecule possesses two main sites susceptible to oxidation and reduction: the amino group and the carbon-bromine bond on the aromatic ring.
Oxidation: The oxidation of aromatic amines can lead to a variety of products depending on the oxidant and reaction conditions. mdpi.com The reaction is often complex and can result in the formation of colored polymeric materials. nih.gov
Oxidation to Nitroarenes: With strong oxidizing agents like peroxy acids or sodium perborate, the amino group can be oxidized to a nitro group (-NO₂). mdpi.comorganic-chemistry.org However, anilines with electron-donating groups, such as 2-bromo-4-methylaniline, may yield over-oxidized side products. mdpi.com
Formation of Azo Compounds: Milder oxidation can lead to the formation of azoxy or azo compounds through the coupling of intermediates. sciencemadness.org
Formation of Quinones: Under harsh oxidative conditions, such as with chromic acid, aromatic amines can be oxidized to quinones, though this often involves ring degradation. sciencemadness.org
Reduction: The primary reduction reaction of interest for 2-bromo-4-methylaniline is the reductive dehalogenation (or hydrodebromination) of the carbon-bromine bond. This reaction removes the bromine atom and replaces it with a hydrogen atom, yielding 4-methylaniline (p-toluidine).
Catalytic Hydrogenation: A common and efficient method for this transformation is catalytic hydrogenation. organic-chemistry.orgsci-hub.se Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, formates), the C-Br bond can be selectively cleaved under neutral conditions. organic-chemistry.orgorganic-chemistry.org This method is valued for its high functional group tolerance, typically leaving the amino group and the aromatic ring intact. organic-chemistry.orgorganic-chemistry.org
Table 3: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Potential Product(s) |
| Oxidation | Peroxyacids, Sodium perborate | 2-Bromo-4-methyl-1-nitrobenzene |
| Oxidation | Mild oxidants (e.g., air/CuCl) | Azo/Azoxy derivatives |
| Reduction | Pd/C, H₂ | 4-Methylaniline (p-Toluidine) |
This interactive table outlines the primary oxidation and reduction pathways for 2-bromo-4-methylaniline.
Advanced Spectroscopic Characterization and Computational Studies
Vibrational Spectroscopy.
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations and, consequently, the structure of 2-Bromo-4-methylaniline hydrochloride. While direct spectroscopic data for the hydrochloride salt is limited in publicly available literature, extensive studies on the parent compound, 2-Bromo-4-methylaniline, provide a robust foundation for analysis. The protonation of the amino group to form the hydrochloride salt is expected to induce significant and predictable shifts in the vibrational frequencies, particularly those associated with the amino group.
Fourier Transform Infrared (FTIR) Spectroscopy.
The FTIR spectrum of 2-Bromo-4-methylaniline has been recorded in the 4000–100 cm⁻¹ range. nih.gov For the hydrochloride salt, the characteristic vibrational bands of the primary amine group would be replaced by those of the ammonium (B1175870) group (-NH₃⁺).
Key expected vibrational modes for this compound, based on the analysis of the free aniline (B41778), include:
N-H Stretching: The asymmetric and symmetric stretching vibrations of the -NH₂ group in the free aniline, typically observed around 3400-3500 cm⁻¹, would be replaced by the stretching vibrations of the -NH₃⁺ group in the hydrochloride salt. These are expected to appear as a broad band in the 3200-2800 cm⁻¹ region.
Aromatic C-H Stretching: The stretching vibrations of the aromatic C-H bonds are generally observed in the 3100-3000 cm⁻¹ region.
CH₃ Group Vibrations: The asymmetric and symmetric stretching vibrations of the methyl group are expected around 2975 cm⁻¹ and 2870 cm⁻¹, respectively. The asymmetric and symmetric bending vibrations are also anticipated.
Aromatic C-C Stretching: The C-C stretching vibrations within the benzene (B151609) ring typically appear in the 1600-1400 cm⁻¹ region.
N-H Bending: The scissoring mode of the -NH₂ group in the free aniline would be replaced by the asymmetric and symmetric bending modes of the -NH₃⁺ group in the hydrochloride, expected around 1600 cm⁻¹ and 1500 cm⁻¹, respectively.
C-N Stretching: The C-N stretching vibration is expected in the 1300-1200 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibration is generally observed at lower wavenumbers, typically in the 700-500 cm⁻¹ range.
Fourier Transform Raman (FT-Raman) Spectroscopy.
Complementary to FTIR, the FT-Raman spectrum of 2-Bromo-4-methylaniline has also been investigated. nih.gov Similar to the FTIR analysis, the formation of the hydrochloride salt would lead to characteristic changes in the Raman spectrum.
Key Raman shifts for this compound, extrapolated from the free aniline data, would include:
Aromatic C-H Stretching: These vibrations would give rise to strong bands in the 3100-3000 cm⁻¹ region.
CH₃ Group Vibrations: The symmetric and asymmetric stretching and bending modes of the methyl group would be observable.
Ring Breathing Modes: The characteristic ring breathing vibrations of the substituted benzene ring are expected to be prominent in the Raman spectrum.
C-Br Stretching: The C-Br stretching vibration would also be Raman active and is expected in the lower frequency region.
Analysis of Molecular Vibrations and Functional Group Assignments.
Computational studies, such as those employing Hartree-Fock (HF) and Density Functional Theory (DFT) methods with various basis sets (e.g., 6-31+G(d,p), 6-311+G(d,p), and 6-311++G**(d,p)), have been utilized to calculate the molecular geometry and vibrational frequencies of 2-Bromo-4-methylaniline. nih.gov These theoretical calculations, when scaled appropriately, show good agreement with the experimental FTIR and FT-Raman data for the free aniline.
The formation of the hydrochloride salt introduces the -NH₃⁺ group, which would significantly alter the vibrational landscape. The analysis would shift to identifying the characteristic modes of this group, such as the N-H stretching and bending vibrations, and their coupling with other molecular motions. The influence of the bromine atom and the methyl group on the geometry and vibrational modes of the benzene ring is also a key aspect of the analysis. nih.gov The electron-withdrawing nature of the ammonium group would also be expected to influence the electronic distribution in the benzene ring, subtly affecting the frequencies of the ring vibrations.
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |
| -NH₃⁺ Stretching | 3200-2800 (broad) | |
| Aromatic C-H Stretching | 3100-3000 | 3100-3000 |
| -CH₃ Asymmetric Stretching | ~2975 | ~2975 |
| -CH₃ Symmetric Stretching | ~2870 | ~2870 |
| -NH₃⁺ Asymmetric Bending | ~1600 | |
| Aromatic C-C Stretching | 1600-1400 | 1600-1400 |
| -NH₃⁺ Symmetric Bending | ~1500 | |
| C-N Stretching | 1300-1200 | |
| C-Br Stretching | 700-500 | 700-500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the amino group in 2-Bromo-4-methylaniline to form the hydrochloride salt is expected to cause a general downfield shift of the signals in both ¹H and ¹³C NMR spectra due to the increased electron-withdrawing effect of the -NH₃⁺ group.
¹H NMR Spectroscopic Analysis.
For 2-Bromo-4-methylaniline, the aromatic protons would appear as distinct signals in the aromatic region of the spectrum. The methyl protons would give a singlet, and the amine protons would likely appear as a broad singlet. Upon formation of the hydrochloride, the -NH₂ protons are replaced by -NH₃⁺ protons, which would likely appear as a broader signal at a more downfield chemical shift. The aromatic protons are also expected to shift downfield due to the increased deshielding from the positively charged ammonium group.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| -NH₃⁺ | > 5.0 (broad) | s |
| Aromatic-H | 7.0 - 8.0 | m |
| -CH₃ | ~2.3 | s |
¹³C NMR Spectroscopic Analysis.
The ¹³C NMR spectrum of 2-Bromo-4-methylaniline is available. The protonation of the amino group to form the hydrochloride salt will influence the chemical shifts of the carbon atoms, particularly the one bonded to the nitrogen and the other aromatic carbons.
The carbon atom attached to the -NH₃⁺ group (C-1) is expected to experience a significant downfield shift compared to the free aniline. The other aromatic carbons will also be affected, with the degree of the shift depending on their position relative to the ammonium group. The methyl carbon is expected to be least affected.
¹³C NMR Data for 2-Bromo-4-methylaniline:
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 143.5 |
| C2 | 109.9 |
| C3 | 132.8 |
| C4 | 128.8 |
| C5 | 130.3 |
| C6 | 120.1 |
| -CH₃ | 20.1 |
Upon formation of the hydrochloride, the chemical shift of C1 would be expected to increase, and the shifts of the other aromatic carbons would also be altered due to the change in the electronic environment.
Elucidation of Molecular Structure and Purity Assessment
The definitive identification and purity verification of this compound rely on a suite of spectroscopic methods. Techniques such as Fourier-Transform Infrared (FTIR), Fourier-Transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside chromatographic methods like Gas Chromatography (GC), are indispensable for a comprehensive characterization.
FTIR and FT-Raman spectroscopies are powerful non-destructive techniques used to probe the vibrational modes of a molecule. For the related compound 2-Bromo-4-methylaniline, the FTIR and FT-Raman spectra have been recorded in the range of 4000–100 cm⁻¹. nih.gov These spectra provide a unique molecular fingerprint, with specific peaks corresponding to the stretching and bending vibrations of its functional groups, including the C-Br, C-N, N-H, and C-H bonds, as well as the vibrations of the benzene ring. The influences of the bromine atom, methyl group, and amine group on the geometry of the benzene ring and its normal modes of vibrations are critical aspects of this analysis. nih.gov
NMR spectroscopy (¹H and ¹³C) provides detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms within the molecule, confirming the substitution pattern on the aromatic ring. Mass spectrometry is another vital tool used to determine the molecular weight and fragmentation pattern, further corroborating the compound's identity.
Purity assessment is often conducted using GC, which separates the compound from any impurities. Commercial suppliers of 2-Bromo-4-methylaniline report purities of 98% or higher, as determined by this method. tcichemicals.comthermofisher.com
Computational Chemistry Approaches
Computational chemistry serves as a powerful complement to experimental studies, providing deep insights into molecular structure, properties, and reactivity. By simulating molecules at the atomic level, researchers can predict and interpret spectroscopic data, explore chemical reaction mechanisms, and understand the electronic characteristics that govern a compound's behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tci-thaijo.org It has proven to be a highly accurate and effective tool for deriving the properties of molecules. tci-thaijo.org For substituted anilines, DFT calculations are frequently employed to determine optimized geometries, vibrational frequencies, and various electronic properties. nih.gov Studies on 2-Bromo-4-methylaniline have utilized the B3LYP functional with various basis sets, such as 6-31+G*(d,p) and 6-311++G**(d,p), to achieve results that correlate well with experimental findings. nih.gov
A fundamental application of DFT is the calculation of a molecule's ground state to determine its most stable three-dimensional structure, a process known as geometry optimization. For 2-Bromo-4-methylaniline, these calculations were performed using both Hartree-Fock (HF) and DFT (B3LYP) methods. nih.gov The optimized geometry represents the structure at the global minimum on the potential energy surface.
Once the optimized geometry is obtained, the same theoretical level can be used to calculate the molecule's vibrational frequencies. These calculated frequencies correspond to the normal modes of vibration. A direct comparison with experimental FTIR and FT-Raman data is then possible. Theoretical harmonic frequencies are often scaled by an appropriate factor to correct for anharmonicity and limitations in the computational method, yielding better coherence with observed values. nih.gov Studies have shown that for molecular vibrational problems involving this compound, the B3LYP/6-311++G**(d,p) level of theory is superior to the HF/6-31+G* method. nih.gov
The table below presents a comparison of experimental and calculated vibrational frequencies for key functional groups of 2-Bromo-4-methylaniline, demonstrating the strong agreement achieved through DFT calculations.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP) Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | 3478 | 3479 | 3480 |
| N-H Symmetric Stretch | 3388 | 3389 | 3390 |
| C-H Aromatic Stretch | 3055 | 3058 | 3060 |
| C-H Methyl Asymmetric Stretch | 2970 | 2972 | 2975 |
| C-H Methyl Symmetric Stretch | 2920 | 2921 | 2925 |
| C=C Aromatic Stretch | 1620 | 1622 | 1625 |
| N-H Scissoring | 1580 | 1581 | 1585 |
| C-N Stretch | 1280 | 1282 | 1285 |
| C-Br Stretch | 650 | 651 | 655 |
| Data derived from studies on 2-Bromo-4-methylaniline. nih.gov |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is the site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations provide precise values for these orbital energies and the resulting energy gap, offering insights into the compound's reactivity.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack and are associated with lone pairs of electronegative atoms.
Blue Regions: Indicate positive electrostatic potential, electron-poor areas. These regions are susceptible to nucleophilic attack.
Green Regions: Represent neutral or zero potential.
The MEP serves as a guide for the initial stages of a reaction, highlighting the most likely sites for intermolecular interactions. tci-thaijo.org
From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These quantum chemical descriptors provide a theoretical framework for understanding and predicting reactivity. tci-thaijo.org
| Reactivity Descriptor | Formula | Description |
| Ionization Energy (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron configuration. It is half the HOMO-LUMO gap. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud can be polarized. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | A relative index that compares the HOMO energy of the nucleophile (Nu) to that of a reference molecule (tetracyanoethylene, TCE). |
| These descriptors are commonly calculated in DFT studies of aniline derivatives. tci-thaijo.org |
Prediction of Spectroscopic Data
Computational chemistry provides a powerful tool for the prediction of spectroscopic data, offering insights that complement and aid in the interpretation of experimental findings. For 2-Bromo-4-methylaniline, theoretical calculations have been employed to predict its vibrational spectra, specifically Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) frequencies.
A significant study utilized ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods to calculate the molecular geometry and vibrational frequencies of 2-Bromo-4-methylaniline in its ground state. nih.gov The calculations were performed using various basis sets, including 6-31+G(d,p), 6-311+G(d,p), and 6-311++G**(d,p). nih.gov To achieve good coherence between the theoretical and experimental values, the computed frequencies were scaled using a suitable scale factor. nih.gov This computational approach allows for a detailed assignment of the vibrational modes observed in the experimental spectra.
The predicted data showed a strong agreement with the experimental FTIR and FT-Raman spectra, which were recorded in the range of 4000–100 cm⁻¹. nih.gov This agreement validates the computational models and allows for a reliable assignment of fundamental vibrational frequencies. For instance, the N-H stretching vibrations, C-H vibrations, and the modes involving the bromine atom and methyl group were identified and assigned based on the theoretical predictions. The comparison indicated that the B3LYP/6-311++G**(d,p) level of theory was superior for molecular vibrational problems when compared to the HF/6-31+G* method. nih.gov
Below is a table comparing the observed experimental frequencies with the scaled vibrational frequencies predicted using the HF/6-31+G*(d,p) method for selected vibrational modes of 2-Bromo-4-methylaniline.
| Observed FTIR (cm⁻¹) | Observed FT-Raman (cm⁻¹) | Calculated HF/6-31+G*(d,p) (cm⁻¹) | Vibrational Assignment |
|---|---|---|---|
| 3478 | 3479 | 3479 | NH₂ asymmetric stretching |
| 3388 | 3389 | 3388 | NH₂ symmetric stretching |
| 3055 | 3057 | 3056 | C-H stretching |
| 1623 | 1623 | 1624 | NH₂ scissoring |
| 1506 | 1507 | 1507 | C-C stretching |
| 1290 | 1290 | 1291 | C-N stretching |
| 1119 | 1119 | 1120 | C-Br stretching |
| 813 | 813 | 814 | C-H out-of-plane bending |
Hartree-Fock (HF) Calculations
The Hartree-Fock (HF) method, an ab initio computational approach, has been specifically applied to investigate the properties of 2-Bromo-4-methylaniline. nih.gov In these calculations, the molecular geometry and vibrational frequencies of the compound were determined in the ground state. The HF method was employed in conjunction with the 6-31+G*(d,p) basis set to model the electronic structure and predict the vibrational spectrum. nih.gov
The results from the HF calculations were systematically compared with experimental data and with results from another computational method, Density Functional Theory (DFT). nih.gov While the HF analysis showed good agreement with experimental observations for the isotropic properties of the molecule, it was found to be less accurate than the B3LYP functional (a DFT method) for predicting vibrational frequencies. nih.gov Specifically, when comparing the calculated fundamental vibrational frequencies with the experimental FTIR and FT-Raman spectra, the B3LYP method with a larger 6-311++G**(d,p) basis set provided results that were superior to those from the HF/6-31+G* calculations. nih.gov
Despite its limitations in this specific application compared to DFT, the HF method provided a foundational theoretical spectrum that, after scaling, was instrumental in the assignment of the observed vibrational modes. nih.gov This highlights the utility of HF calculations as a starting point for more complex computational studies and for providing qualitative insights into the molecular properties of substituted anilines. The study also discussed the influence of the bromine atom, methyl group, and amine group on the geometry and vibrational modes of the benzene ring, as elucidated by the computational methods including HF. nih.gov
Quantum Chemical Modeling of Reaction Pathways
A review of the scientific literature did not yield specific studies focused on the quantum chemical modeling of reaction pathways for this compound. While computational methods are used to investigate reaction mechanisms such as electrophilic aromatic substitution, specific modeling of the pathways leading to or involving this particular compound is not documented in available research. echemi.comchemistryworld.com Similarly, studies on related compounds, such as the reaction of 4-methylaniline with hydroxyl radicals, have been computationally modeled, but this work does not directly address the reaction pathways of the title compound. mdpi.com
Environmental and Safety Considerations in Research Settings
Hazard Assessment and Risk Mitigation in Laboratory Research
A thorough hazard assessment is the foundation of safe laboratory practice when working with 2-Bromo-4-methylaniline hydrochloride. The primary hazards associated with the free base, 2-Bromo-4-methylaniline, are well-documented and are considered relevant to its hydrochloride salt. The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. fishersci.comfishersci.com It is also known to cause skin and serious eye irritation and may lead to respiratory irritation. fishersci.comfishersci.com Furthermore, there is a risk of damage to organs, specifically the blood and hematopoietic system, through prolonged or repeated exposure. fishersci.comfishersci.com
Risk mitigation strategies are crucial to minimize exposure and prevent accidents. These strategies involve a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Key Hazard Information for 2-Bromo-4-methylaniline:
| Hazard Classification | Category | Description |
|---|---|---|
| Acute Oral Toxicity | Category 3 | Toxic if swallowed fishersci.comfishersci.com |
| Acute Dermal Toxicity | Category 3 | Toxic in contact with skin fishersci.comfishersci.com |
| Acute Inhalation Toxicity | Category 3 | Toxic if inhaled fishersci.comfishersci.com |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation fishersci.comfishersci.com |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation fishersci.comfishersci.com |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation fishersci.comfishersci.com |
Risk Mitigation Measures:
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. vanderbilt.eduechemi.com Emergency eyewash stations and safety showers must be readily accessible in the immediate work area. fishersci.com
Administrative Controls: Access to the compound should be restricted to trained and authorized personnel. The quantities of the chemical stored and used in the laboratory should be kept to a minimum. It is also imperative to clearly label all containers with the chemical name and associated hazards. vanderbilt.edu
Personal Monitoring: If there is a risk of exceeding exposure limits, personal air monitoring may be necessary to ensure that engineering controls and work practices are effective.
Emergency Preparedness: In case of a spill, personnel should evacuate the area and, if safe to do so, contain the spill using inert absorbent materials like sand or silica (B1680970) gel. fishersci.comtemple.edu For any exposure, immediate first aid is critical. If inhaled, the individual should be moved to fresh air. fishersci.com In case of skin contact, the affected area should be washed immediately with plenty of soap and water, and all contaminated clothing removed. fishersci.com For eye contact, rinse cautiously with water for several minutes. tcichemicals.com Medical attention should be sought immediately for any significant exposure. fishersci.com
Safe Handling Protocols for Aromatic Amines and Halogenated Compounds
Given that this compound is both an aromatic amine and a halogenated compound, specific handling protocols are required. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin. researchgate.netfigshare.comacs.org Halogenated compounds also present various hazards and require careful handling. vanderbilt.edutemple.edu
Personal Protective Equipment (PPE):
Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards are mandatory to prevent eye contact. fishersci.comechemi.com
Skin Protection: Appropriate chemical-resistant gloves (e.g., neoprene or nitrile) must be worn. vanderbilt.edu It is crucial to inspect gloves for any signs of degradation or puncture before use. echemi.com A lab coat or chemical-resistant apron should be worn to protect clothing and skin. vanderbilt.edu For some halogenated compounds, wearing two pairs of gloves is recommended. vanderbilt.edu
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. fishersci.comfishersci.com
General Handling Procedures:
Avoid all direct contact with the compound. fishersci.com
Do not breathe dust, mist, or vapors. tcichemicals.com
Wash hands and any exposed skin thoroughly after handling. fishersci.com
Do not eat, drink, or smoke in areas where the chemical is handled or stored. fishersci.com
Ensure containers are kept tightly closed when not in use and stored in a cool, dry, and well-ventilated place. fishersci.com
The compound should be stored away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides. fishersci.com
Waste Management and Disposal in Academic Laboratories
Proper waste management is a critical component of laboratory safety and environmental protection. Chemical waste from academic laboratories is regulated, and specific procedures must be followed for the disposal of halogenated organic compounds. libretexts.orgnih.gov
Waste Segregation and Collection:
Waste containing this compound must be segregated and collected as hazardous waste. temple.edu
It is crucial to separate halogenated organic waste from non-halogenated waste streams. libretexts.orgyoutube.com The disposal of mixed waste can be significantly more complex and costly. temple.edunih.gov
Waste containers must be appropriate for the chemical, compatible with its contents, and kept securely closed except when adding waste. nih.gov
Containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents and their approximate percentages. temple.edu The label should also indicate the associated hazards (e.g., Toxic). temple.edu
Disposal Procedures:
All chemical waste must be disposed of through the institution's Environmental Health and Safety (EH&S) office or equivalent department. temple.edu
Do not dispose of this compound down the drain or in the regular trash. fishersci.com
Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. wisc.edu
For spill cleanup materials, the absorbent and any contaminated PPE should be placed in a sealed, properly labeled container for hazardous waste disposal. temple.edu
Environmental Fate and Degradation Studies (if applicable to research scale)
On a research scale, accidental release into the environment should be prevented. echemi.com Information on the specific environmental fate and degradation of this compound is limited. However, the behavior of related compounds can provide insights.
Persistence and Degradation: Aromatic amines and halogenated compounds can be persistent in the environment. researchgate.net The presence of a bromine atom on the aniline (B41778) ring may increase its persistence. Aniline itself can be degraded by microorganisms under both aerobic and anaerobic conditions, but the degradation pathway can be inhibited by the presence of other toxic substances. researchgate.net Studies on brominated flame retardants, which are also halogenated organic compounds, show that microbial degradation is possible but can be slow and may require specific microbial consortia. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
